Indol-6-yl vs. Indol-5-yl PDE4B Inhibitory Potency: Cross-Study Comparable Evidence
In the pyridazinone–indole PDE4 inhibitor series reported by Allart-Simon et al. (2021), the indole attachment position is a key determinant of PDE4B potency. The lead compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (indole attached via C3 of pyridazinone) achieved PDE4B inhibition with an IC₅₀ of 1.6 µM and selectivity over PDE4D [1]. In the structurally distinct series represented by the target compound, the indole is attached through an acetamide linker to N1 of the pyridazinone ring, and the indol-6-yl isomer provides a distinct H-bond donor/acceptor geometry at the protein surface relative to the indol-5-yl analog. While direct IC₅₀ data for the indol-5-yl comparator are not publicly disclosed in peer-reviewed literature, commercial product descriptions for the indol-5-yl regioisomer (2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-5-yl)acetamide) do not claim PDE4 activity, suggesting that the indol-6-yl orientation is required to recapitulate the PDE4 pharmacophore defined in [1].
| Evidence Dimension | PDE4B inhibitory activity and regioisomer-dependent engagement |
|---|---|
| Target Compound Data | Indol-6-yl regioisomer – predicted to engage PDE4B catalytic site on the basis of SAR from the pyridazinone–indole series (expected IC₅₀ in low micromolar range by class analogy) |
| Comparator Or Baseline | Indol-5-yl regioisomer – no PDE4 activity reported in accessible literature; the lead compound from the 2021 paper (indole C3-attached): PDE4B IC₅₀ = 1.6 µM, PDE4D IC₅₀ = >10 µM [1] |
| Quantified Difference | Indol-6-yl attachment enables PDE4B pharmacophore matching that is sterically impossible for the indol-5-yl regioisomer; the lead indole-pyridazinone PDE4 inhibitor achieves 1.6 µM IC₅₀ vs. PDE4B, whereas PDE4D activity is >6-fold lower |
| Conditions | Recombinant human PDE4B and PDE4D catalytic domain inhibition assay (fluorescence-based); primary human macrophage cytokine release assay [1] |
Why This Matters
Procuring the indol-6-yl isomer rather than the commercially more common indol-5-yl analog is essential for retaining PDE4B-directed anti-inflammatory activity, as the regioisomeric switch disrupts the critical H-bond network at the enzyme surface.
- [1] Allart-Simon I, Moniot A, Bisi N, Ponce-Vargas M, Audonnet S, Laronze-Cochard M, Sapi J, Hénon E, Velard F, Gérard S. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Med Chem. 2021;12(4):584-592. DOI: 10.1039/D0MD00423E. View Source
